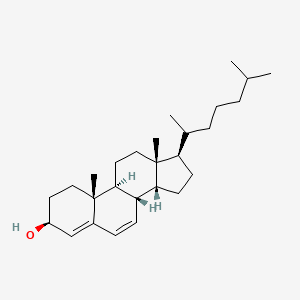
Delta-4,6-cholestadienol (30 mg)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Delta-4,6-cholestadienol is typically synthesized from cholesta-1,4,6-trien-3-one through a series of chemical reactions. The synthetic route involves hydrogenation, deprotection, and metallocene-catalyzed reactions . The preparation process requires advanced organic synthesis techniques and specialized equipment.
Chemical Reactions Analysis
Delta-4,6-cholestadienol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce Delta-4,6-cholestadienol to its corresponding alcohol.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Delta-4,6-cholestadienol has several scientific research applications:
Mechanism of Action
The mechanism of action of Delta-4,6-cholestadienol involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can modulate the activity of enzymes involved in cholesterol synthesis and metabolism. It may also interact with nuclear receptors, influencing gene expression and cellular functions . The exact molecular targets and pathways are still under investigation, but its potential therapeutic effects are promising .
Comparison with Similar Compounds
Delta-4,6-cholestadienol can be compared with other similar steroidal compounds, such as:
Cholestane: This compound is a saturated derivative of cholesterol, lacking the double bonds present in Delta-4,6-cholestadienol.
The uniqueness of Delta-4,6-cholestadienol lies in its specific double bond configuration, which may influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19?,21-,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
KIULDMFHZZHYKZ-KZGUJWDYSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















